An In-depth Technical Guide to Boc-Leu-Met-OH: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to Boc-Leu-Met-OH: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for the dipeptide N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH). This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application of this and similar protected peptides.
Core Chemical Properties and Structure
Boc-Leu-Met-OH is a dipeptide in which the N-terminus of the leucine residue is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Physicochemical Data
A comprehensive search of publicly available data did not yield a complete, experimentally verified set of physicochemical properties specifically for Boc-Leu-Met-OH. However, based on the properties of its constituent amino acids and the Boc protecting group, the following information can be inferred and is supplemented with data for related compounds.
Table 1: Summary of Physicochemical Data for Boc-Leu-Met-OH and Related Compounds
| Property | Boc-Leu-Met-OH (Predicted/Inferred) | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine methyl ester | Boc-L-Leucine | Boc-L-Methionine |
| CAS Number | 33014-87-8 (for Boc-Met-Leu-OH) | 2280-69-5 | 13139-15-6 | 2488-15-5 |
| Molecular Formula | C₁₆H₃₀N₂O₅S | C₁₇H₃₂N₂O₅S | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄S |
| Molecular Weight | 362.49 g/mol | 376.51 g/mol | 231.29 g/mol | 249.33 g/mol [1] |
| Appearance | White to off-white solid (Expected) | - | White powder | White to off-white powder[2] |
| Melting Point | Not available | Not available | 85-90 °C | 47-53 °C[1][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Sparingly soluble in water. Soluble in DMF.[2] |
| Optical Rotation | Not available | Not available | [α]20/D −25±0.5°, c = 2% in acetic acid | [α]20/D −22°, c = 1 in methanol[4] |
Chemical Structure
The chemical structure of Boc-Leu-Met-OH consists of a leucine molecule linked to a methionine molecule via a peptide bond. The N-terminus of the leucine is protected by a Boc group.
Figure 1: Chemical structure of Boc-Leu-Met-OH.
Experimental Protocols
While a specific, published protocol for the synthesis of Boc-Leu-Met-OH was not found, a standard procedure for dipeptide synthesis using Boc-protected amino acids can be employed. The following is a generalized protocol.
Synthesis of Boc-Leu-Met-OH
This synthesis involves the coupling of Boc-L-Leucine (Boc-Leu-OH) with the methyl ester of L-Methionine (H-Met-OMe), followed by the hydrolysis of the resulting ester.
Workflow for the Synthesis of Boc-Leu-Met-OH
Figure 2: General workflow for the synthesis of Boc-Leu-Met-OH.
Detailed Methodology:
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Esterification of Methionine: L-Methionine is first protected at its carboxyl group, typically as a methyl or ethyl ester, to prevent self-coupling. This is commonly achieved by reacting methionine with thionyl chloride in methanol.
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Peptide Coupling:
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Dissolve Boc-L-Leucine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
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Add a coupling agent such as dicyclohexylcarbodiimide (DCC) along with N-hydroxysuccinimide (NHS), or a more modern reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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To this activated Boc-L-Leucine, add a solution of L-Methionine methyl ester hydrochloride, neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
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Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification of the Ester:
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Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
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The filtrate is typically washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and by-products.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Boc-L-leucyl-L-methionine methyl ester.
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This intermediate can be purified further by flash column chromatography if necessary.
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-
Saponification (Ester Hydrolysis):
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Dissolve the purified Boc-L-leucyl-L-methionine methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.
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Add a slight excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to protonate the carboxylate.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, Boc-Leu-Met-OH.
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Final Purification and Characterization:
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The final product can be purified by recrystallization or chromatography.
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Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.
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Biological Relevance and Signaling Pathways
While direct involvement of Boc-Leu-Met-OH in signaling pathways has not been extensively documented, a closely related derivative, 7-amino-4-chloromethylcoumarin, t-BOC-L-leucyl-L-methionine amide (CMAC, t-BOC-Leu-Met) , is a well-known fluorogenic substrate used to measure the activity of certain peptidases, notably calpains.
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The dysregulation of calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer.
Simplified Calpain Activation and Signaling Pathway
Figure 3: Role of t-BOC-Leu-Met amide in assaying calpain activity.
The use of t-BOC-Leu-Met amide as a calpain substrate suggests that the Leu-Met peptide sequence is recognized and cleaved by this protease. This implies that Boc-Leu-Met-OH could potentially act as a competitive inhibitor or a modulator of calpain or other peptidases that recognize this sequence, although this would require experimental verification. The development of derivatives of Boc-Leu-Met-OH could therefore be a strategy for targeting such enzymes in a therapeutic context.
